Pixantrone dimaleate
CAS No.: 144675-97-8
Cat. No.: VC0548637
Molecular Formula: C21H23N5O6
Molecular Weight: 441.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144675-97-8 |
---|---|
Molecular Formula | C21H23N5O6 |
Molecular Weight | 441.4 g/mol |
IUPAC Name | 6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
Standard InChI | InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | GORZTPPEWDXGBU-BTJKTKAUSA-N |
Isomeric SMILES | C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O |
SMILES | C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O |
Appearance | Brown to black solid powder |
Introduction
Chemical and Structural Properties
Molecular Composition and Formulation
Pixantrone dimaleate (CAS 144675-97-8) is a dimaleate salt of pixantrone, with the chemical formula and a molecular weight of 557.51 g/mol . The compound comprises a benzo[g]isoquinoline-5,10-dione core modified with aminoalkyl side chains, which enhance its DNA-binding affinity. The dimaleate formulation improves aqueous solubility, achieving concentrations of 2 mg/mL in water and 30 mg/mL in dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
The synthesis of pixantrone dimaleate begins with pyridine-3,4-dicarboxylic acid, which undergoes anhydride formation followed by a Friedel-Crafts reaction with 1,4-difluorobenzene . Cyclization in fuming sulfuric acid yields the difluorobenzo-isoquinoline-dione core, which is subsequently functionalized with ethylenediamine to produce pixantrone free base. Reaction with maleic acid in aqueous acetic anhydride results in the dimaleate salt, achieving >99% purity . This scalable process ensures pharmaceutical-grade output for clinical use.
Mechanism of Action and Pharmacodynamics
DNA Intercalation and Topoisomerase Inhibition
Pixantrone dimaleate exerts its antineoplastic effects through dual mechanisms:
-
DNA Intercalation: The planar structure of pixantrone enables insertion between DNA base pairs, disrupting replication and transcription .
-
Topoisomerase II Poisoning: By stabilizing the DNA-topoisomerase II complex, pixantrone induces double-strand breaks, leading to apoptosis .
Comparative studies with mitoxantrone reveal that pixantrone exhibits equivalent cytotoxicity in NHL cell lines but lacks the capacity to form cardiotoxic metabolites like doxorubicinol . This selectivity is attributed to its inability to participate in redox cycling, which minimizes oxidative stress in cardiomyocytes .
Pharmacokinetic Profile
Pixantrone dimaleate is administered intravenously at 50 mg/m² on days 1, 8, and 15 of a 28-day cycle . Peak plasma concentrations occur within 1–2 hours, with a terminal half-life of 12–15 hours . The drug undergoes hepatic metabolism via N-dealkylation, producing inactive metabolites excreted primarily in urine . Protein binding is moderate (60–70%), and no interactions with cytochrome P450 enzymes have been reported .
Clinical Applications in Non-Hodgkin Lymphoma
Table 2: Efficacy Outcomes from Select Clinical Trials
Trial Phase | Population | ORR | CR Rate | Median PFS | Source |
---|---|---|---|---|---|
III (PIX301) | Relapsed Aggressive NHL | 37% | 20% | 5.3 months | |
I/II | Relapsed Indolent NHL | 89% | 64% | 18 months |
Combination Regimens
Future Directions and Research
Expanding Indications
Ongoing investigations explore pixantrone dimaleate in solid tumors and autoimmune disorders. Its neuroprotective effects in Alzheimer’s models—via inhibition of amyloid-beta toxicity—suggest potential applications beyond oncology .
Novel Formulations
Research into liposomal encapsulation aims to enhance tumor targeting and reduce systemic exposure. Early-phase trials are evaluating nanoparticle-bound pixantrone in pancreatic and breast cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume